molecular formula C8H18ClNO5 B13865981 N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt

N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt

Cat. No.: B13865981
M. Wt: 243.68 g/mol
InChI Key: QHWGCVIAMMMOPR-MCHYRWFDSA-N
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Description

N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is a chemical compound known for its unique structure and properties. It is a derivative of altronojirimycin, a type of iminosugar, which has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s structure includes a hydroxyethyl group, which contributes to its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt typically involves multiple steps. One common method includes the reaction of altronojirimycin with ethylene oxide in the presence of hydrochloric acid. This reaction is carried out under controlled conditions to ensure the proper formation of the hydroxyethyl group. The reaction conditions often involve moderate temperatures and pressures to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the altronojirimycin molecule .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt involves its interaction with specific molecular targets. As an iminosugar, it can mimic the structure of natural sugars and inhibit enzymes such as glycosidases. This inhibition occurs through competitive binding, where the compound binds to the enzyme’s active site, preventing the natural substrate from accessing it. This mechanism is crucial in its potential therapeutic applications, such as antiviral and anticancer treatments .

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl)-1-deoxy-L-altronojirimycin Hydrochloride Salt is unique due to its specific structure, which combines the properties of altronojirimycin and the hydroxyethyl group. This combination enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H18ClNO5

Molecular Weight

243.68 g/mol

IUPAC Name

(2S,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6-,7-,8+;/m0./s1

InChI Key

QHWGCVIAMMMOPR-MCHYRWFDSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H](N1CCO)CO)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O.Cl

Origin of Product

United States

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